molecular formula C11H17FN2 B3108022 4-Fluoro-3-diethylaminomethylaniline CAS No. 163461-20-9

4-Fluoro-3-diethylaminomethylaniline

Cat. No. B3108022
Key on ui cas rn: 163461-20-9
M. Wt: 196.26 g/mol
InChI Key: VQNAMVZPHXGABT-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

To a solution of diethyl-(2-fluoro-5-nitro-benzyl)-amine (0.155 mg, 0.69 mmoles) in THF (20 mL) was added a solution of SnCl2 (520 mg, 2.74 mmoles) in THF (5 mL) and HCl 1M (2.1 mL). The reaction mixture was refluxed for 8 h and concentrated. Saturated solution of NaHCO3 was added until pH8. Aqueous layer was extracted with CH2Cl2 (5×50 mL). The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was precipited with MeOH and purified by TLC DCM/MeOH/NH4OH//9/1/0.2) and obtained as a yellow oil (98 mg, 73% yield). MALDI-TOF: m/z 197.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ6.80; (dd, J=8.7 Hz and 8.7 Hz, 1H), 6.75; (dd, J=5.7 Hz and 3.0, 1H), 6.49; (ddd, J=8.7 Hz, 3.9 Hz and 3.0 Hz, 1H), 3.65-3.75; (s large, 2H), 3.57; (s, 2H), 2.57; (q, J=7.2 Hz, 4H), 1.07; (t, J=7.2 Hz, 6H). 13C NMR (75 MHz, CDCl3) δ118.2; (CH, d, J=3.8 Hz), 116.4; (CH, d, J=23.3 Hz), 115.7; (CH, d, J=7.9 Hz), 49.8; (CH2), 47.3; (CH2), 12.4; (CH3).
Name
diethyl-(2-fluoro-5-nitro-benzyl)-amine
Quantity
0.155 mg
Type
reactant
Reaction Step One
Name
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:15][CH3:16])[CH2:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[F:14])[CH3:2].Cl[Sn]Cl>C1COCC1.Cl>[CH2:1]([N:3]([CH2:4][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[F:14])[CH2:15][CH3:16])[CH3:2]

Inputs

Step One
Name
diethyl-(2-fluoro-5-nitro-benzyl)-amine
Quantity
0.155 mg
Type
reactant
Smiles
C(C)N(CC1=C(C=CC(=C1)[N+](=O)[O-])F)CC
Name
Quantity
520 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.1 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 8 h
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Saturated solution of NaHCO3 was added until pH8
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with CH2Cl2 (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by TLC DCM/MeOH/NH4OH//9/1/0.2) and

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC=1C=C(C=CC1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 98 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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